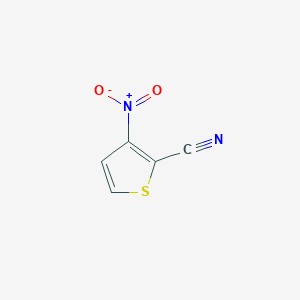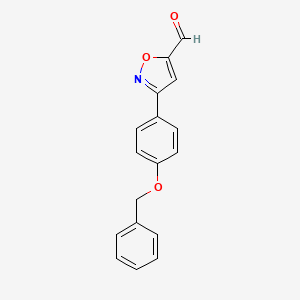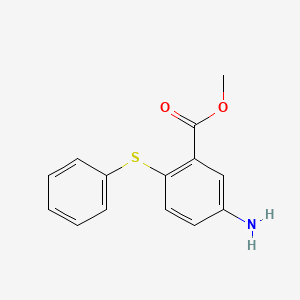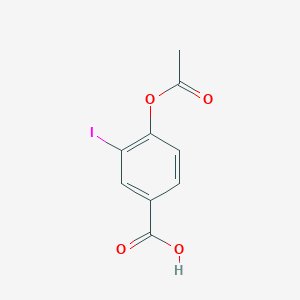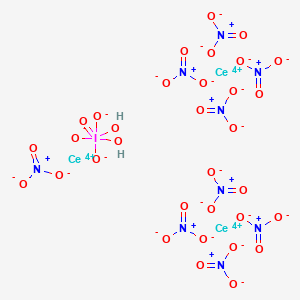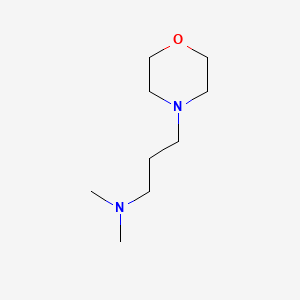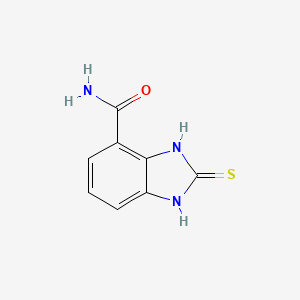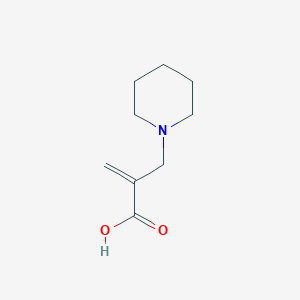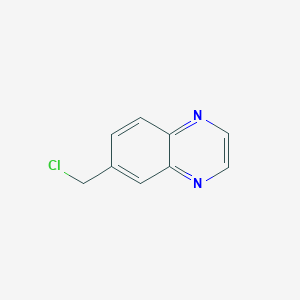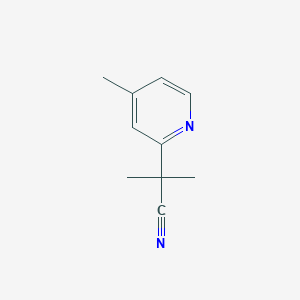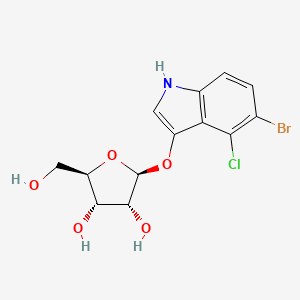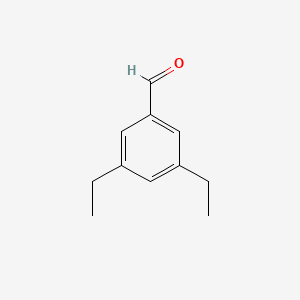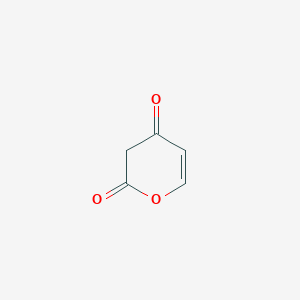
2H-Pyran-2,4(3H)-dione
Overview
Description
2H-Pyran-2,4(3H)-dione, also known as oxalic acid, is a widely used organic compound in the field of chemistry. It is a white, crystalline solid that is widely used in a variety of applications, including as a reagent, reactant, and catalyst in organic synthesis, as well as a dye and acid-base indicator. Oxalic acid is also used in the treatment of a range of medical conditions, including kidney stones, gout, and rheumatoid arthritis.
Scientific Research Applications
Intramolecular Interactions and Molecular Packing
Intramolecular and intermolecular interactions of 2H-Pyran-2,4(3H)-dione derivatives significantly influence their molecular conformations and crystal stability. Hirshfeld calculations and atoms in molecules (AIM) analyses have been employed to quantitatively assess these interactions, revealing the pivotal roles of hydrogen (H…H, H…C, O…H, C…C) contacts. The intramolecular O…H hydrogen bond, in particular, stabilizes the molecular structure, with studies showing that these compounds possess polar characters and exhibit varied charged regions. This detailed understanding contributes to the design of molecules with desired properties for specific applications (Boraei et al., 2021).
Synthetic Pathways and Heterocyclic Chemistry
2H-Pyran-2,4(3H)-dione serves as a precursor in the synthesis of pyrazolidin-3,5-diones, a motif of high interest in heterocyclic chemistry and pharmaceutical applications. An innovative synthetic approach utilizing dianilides as precursors and employing anodic conversion to establish N-N bonds demonstrates the compound’s utility in creating complex molecular structures, highlighting the potential for sustainable synthetic processes (Gieshoff et al., 2016).
Mechanofluorochromic Properties
Research into 4H-pyran derivatives, which are related to 2H-Pyran-2,4(3H)-dione, has explored their mechanofluorochromic (MFC) activities. These studies found that molecular symmetry significantly affects MFC properties, with certain derivatives displaying reversible MFC activities due to phase transitions induced by mechanical stress. This insight into the effect of molecular symmetry on MFC properties opens avenues for developing new high-contrast MFC-active materials (Wang et al., 2019).
Green Chemistry and Sustainable Synthesis
2H-Pyran-2,4(3H)-dione derivatives have been synthesized through eco-friendly methods, such as multicomponent reactions catalyzed by urea. This represents a low-cost, environmentally benign approach, enabling the creation of functionalized 2-amino-3-cyano-4H-pyrans and related heterocycles at room temperature. Such methodologies underscore the importance of green chemistry in synthesizing pharmaceutically relevant compounds in a sustainable manner (Brahmachari & Banerjee, 2014).
properties
IUPAC Name |
pyran-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERGMNQXULKBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436372 | |
| Record name | 2H-PYRAN-2,4(3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-2,4(3H)-dione | |
CAS RN |
31470-16-3 | |
| Record name | 2H-PYRAN-2,4(3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



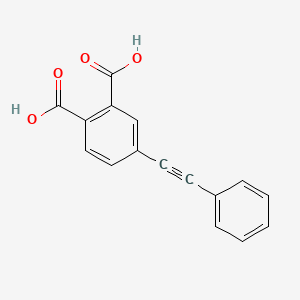
![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)
